molecular formula C11H15NO2S B13205206 Methyl 7-ethyl-4H,5H,6H,7H-thieno[2,3-c]pyridine-7-carboxylate

Methyl 7-ethyl-4H,5H,6H,7H-thieno[2,3-c]pyridine-7-carboxylate

Cat. No.: B13205206
M. Wt: 225.31 g/mol
InChI Key: CVCJPEADUWVRDN-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 7-ethyl-4H,5H,6H,7H-thieno[2,3-c]pyridine-7-carboxylate typically involves the construction of the thieno[2,3-c]pyridine core followed by esterification. One common approach is to start with a suitable pyridine derivative and introduce the thieno moiety through cyclization reactions. The esterification step can be achieved using reagents like methanol and acid catalysts .

Industrial Production Methods

Industrial production methods for this compound may involve optimizing the synthetic routes for scalability and cost-effectiveness. This includes using continuous flow reactors and automated systems to ensure consistent quality and yield .

Chemical Reactions Analysis

Types of Reactions

Methyl 7-ethyl-4H,5H,6H,7H-thieno[2,3-c]pyridine-7-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols .

Mechanism of Action

The mechanism of action of Methyl 7-ethyl-4H,5H,6H,7H-thieno[2,3-c]pyridine-7-carboxylate involves its interaction with specific molecular targets. For instance, it can act as an ATP-mimetic kinase inhibitor by binding to the ATP-binding site of kinases. This interaction is facilitated by hydrogen bonding and hydrophobic interactions with the kinase’s active site .

Comparison with Similar Compounds

Biological Activity

Methyl 7-ethyl-4H,5H,6H,7H-thieno[2,3-c]pyridine-7-carboxylate (CAS No. 2092786-90-6) is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article provides a detailed overview of its biological activity, including synthesis, mechanisms of action, and specific case studies demonstrating its efficacy against various diseases.

  • Molecular Formula : C₁₁H₁₅N₁O₂S
  • Molecular Weight : 225.31 g/mol
  • Density : Not specified
  • Boiling Point : Not specified

Synthesis

The synthesis of this compound typically involves multi-step processes that include the formation of the thieno[2,3-c]pyridine core followed by carboxylation and methylation reactions. Various synthetic routes have been explored to optimize yield and purity.

Anticancer Properties

Recent studies have highlighted the compound's potential as an anticancer agent. Specifically:

  • Inhibition of Cancer Cell Growth : Methyl 7-ethyl-4H,5H,6H,7H-thieno[2,3-c]pyridine derivatives have shown promising activity against several cancer cell lines. For instance:
    • IC₅₀ Values : Compounds related to this structure exhibited IC₅₀ values ranging from 25 nM to 440 nM against various cancer types including colon adenocarcinoma and cervical cancer cells (HeLa) .
    • Mechanism of Action : These compounds primarily exert their effects by inhibiting tubulin polymerization at the colchicine binding site, which is crucial for cancer cell proliferation .

Selectivity for Cancer Cells

Studies indicate a selective cytotoxicity towards cancer cells with minimal effects on normal human cells. For example:

  • In vitro tests demonstrated that certain derivatives did not significantly affect the viability of human peripheral blood mononuclear cells (PBMC) up to concentrations of 20 µM, suggesting a favorable therapeutic window .

Study 1: Antiproliferative Activity Against Cancer Cell Lines

A comprehensive study evaluated the antiproliferative effects of various derivatives based on the thieno[2,3-c]pyridine scaffold:

  • Cell Lines Tested : L1210 (murine leukemia), CEM (human T-lymphoblastoid leukemia), and HeLa (cervical carcinoma).
  • Results : The most potent derivative showed IC₅₀ values of 1.1 µM against HeLa cells and 2.3 µM against CEM cells .

Study 2: Structure-Activity Relationship (SAR)

Research has focused on the structural modifications influencing biological activity:

  • Key Findings : The presence of specific substituents at the 6-position was critical for enhancing antiproliferative activity. For instance, compounds with N-methoxy or ethoxycarbonyl groups exhibited significantly improved potency compared to their unsubstituted counterparts .

Summary Table of Biological Activity

CompoundTarget Cell LineIC₅₀ Value (µM)Mechanism
Derivative AHeLa1.1Tubulin inhibition
Derivative BCEM2.3Tubulin inhibition
Derivative CL12102.8Tubulin inhibition

Properties

Molecular Formula

C11H15NO2S

Molecular Weight

225.31 g/mol

IUPAC Name

methyl 7-ethyl-5,6-dihydro-4H-thieno[2,3-c]pyridine-7-carboxylate

InChI

InChI=1S/C11H15NO2S/c1-3-11(10(13)14-2)9-8(4-6-12-11)5-7-15-9/h5,7,12H,3-4,6H2,1-2H3

InChI Key

CVCJPEADUWVRDN-UHFFFAOYSA-N

Canonical SMILES

CCC1(C2=C(CCN1)C=CS2)C(=O)OC

Origin of Product

United States

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